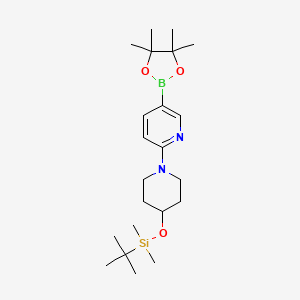

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a boronic acid group, a piperidine ring, and a tert-butyldimethylsilyl (TBDMS) protecting group, making it a versatile intermediate in organic synthesis.

Wirkmechanismus

Target of Action

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’smolecular weight is known to be 418.5 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable building block in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are known to be exceptionally mild and functional group tolerant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactions would be conducted in reactors equipped with temperature and pressure control systems. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form borates.

Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.

Substitution: : The TBDMS group can be removed through deprotection reactions using fluoride ions or other suitable reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).

Major Products Formed

Oxidation: : Formation of borates.

Reduction: : Piperidinol derivatives.

Substitution: : Removal of the TBDMS group to yield the corresponding hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of various boronic acid derivatives, which are valuable in cross-coupling reactions and the construction of complex molecular architectures.

Biology

The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in the study of carbohydrate-protein interactions and the development of glycomimetics.

Medicine

Boronic acids and their derivatives have shown potential in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents. The ability to modulate biological targets through boronic acid interactions is a promising area of research.

Industry

In the pharmaceutical and agrochemical industries, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, contributing to the development of new drugs and pesticides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-carboxylic acid

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-aldehyde

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-sulfonic acid

Uniqueness

The uniqueness of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester lies in its boronic acid group, which offers distinct reactivity and binding properties compared to other functional groups. This makes it particularly valuable in cross-coupling reactions and biological studies involving boronic acid interactions.

Biologische Aktivität

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound incorporates a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug design.

Chemical Structure and Properties

The compound features a pyridine ring, a piperidine moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility. The presence of the boronic acid pinacol ester makes it a versatile intermediate in organic synthesis, often utilized in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C22H39BN2O3Si |

| Molecular Weight | 397.64 g/mol |

| CAS Number | 1020658-62-1 |

| Boiling Point | Not available |

| LogP (octanol-water partition) | 3.336 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of serine proteases and other enzymes involved in various metabolic pathways. The piperidine moiety may also contribute to the compound's ability to cross cell membranes, enhancing its bioavailability.

Inhibition Studies

Recent studies have demonstrated that boronic acid derivatives can act as potent inhibitors of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes play critical roles in epigenetic regulation and are implicated in cancer progression.

- KDM Inhibition : In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of KDM activity, leading to increased levels of trimethylated histones, which can affect gene expression profiles associated with tumor suppression.

- Cellular Studies : In cellular models, this compound has demonstrated efficacy in reducing cell proliferation in cancer cell lines by modulating epigenetic markers. For example, treatment with similar boronic acid esters resulted in altered expression of oncogenes and tumor suppressors.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine boronic acids showed selective inhibition against KDM4A with IC50 values in the low micromolar range, suggesting potential use as anti-cancer agents .

- Case Study 2 : Another research article indicated that compounds featuring similar structural motifs could effectively inhibit KDM5B, leading to enhanced apoptosis in breast cancer cell lines .

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMATIXILFUHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BN2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.